2-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology . This compound, in particular, features a unique structure that includes a chlorophenyl group, a sulfanyl group, and a piperidinyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorophenyl and sulfanyl groups. The final step involves the attachment of the piperidinyl group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-18-10-8-17(9-11-18)16-27-21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKROCEIGXJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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